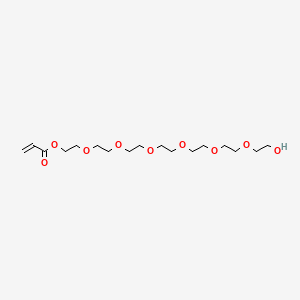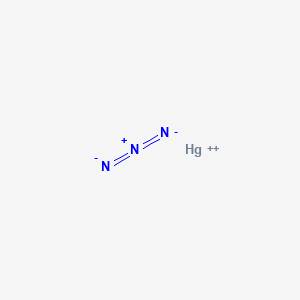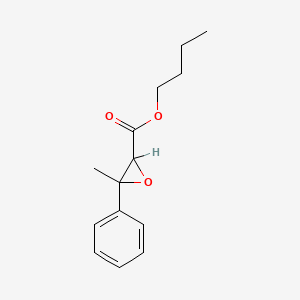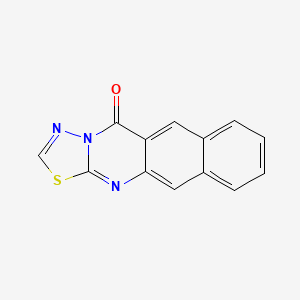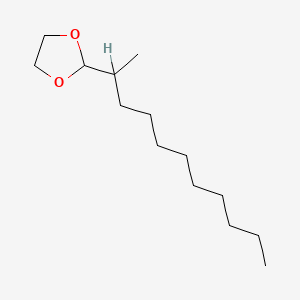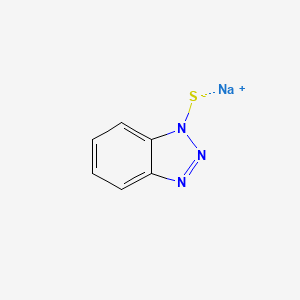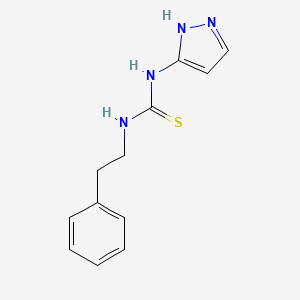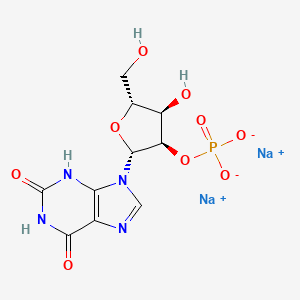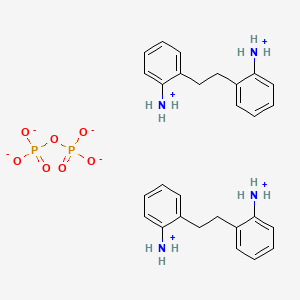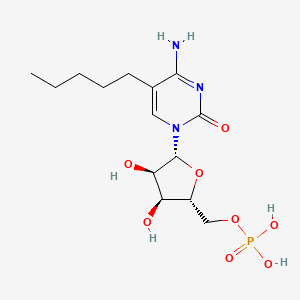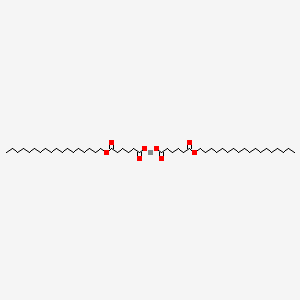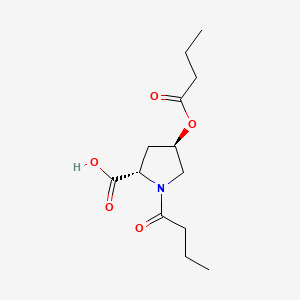
trans-4-(1-Oxobutoxy)-1-(1-oxobutyl)-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-4-(1-Oxobutoxy)-1-(1-oxobutyl)-L-proline is a synthetic organic compound that belongs to the class of proline derivatives. Proline derivatives are known for their diverse applications in medicinal chemistry, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-(1-Oxobutoxy)-1-(1-oxobutyl)-L-proline typically involves the esterification of L-proline with butyric acid derivatives. The reaction conditions may include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds.
化学反応の分析
Types of Reactions
Trans-4-(1-Oxobutoxy)-1-(1-oxobutyl)-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the oxo groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Trans-4-(1-Oxobutoxy)-1-(1-oxobutyl)-L-proline has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of trans-4-(1-Oxobutoxy)-1-(1-oxobutyl)-L-proline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Trans-4-(1-Oxobutoxy)-1-(1-oxobutyl)-L-proline can be compared with other proline derivatives, such as:
Trans-4-hydroxy-L-proline: Known for its role in collagen synthesis and stability.
Trans-4-aminomethyl-L-proline: Studied for its potential as a pharmaceutical intermediate.
Trans-4-(1-hydroxybutoxy)-1-(1-hydroxybutyl)-L-proline: Similar in structure but with hydroxyl groups instead of oxo groups.
The uniqueness of this compound lies in its specific functional groups and their influence on the compound’s reactivity and applications.
特性
CAS番号 |
85482-85-5 |
|---|---|
分子式 |
C13H21NO5 |
分子量 |
271.31 g/mol |
IUPAC名 |
(2S,4R)-1-butanoyl-4-butanoyloxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H21NO5/c1-3-5-11(15)14-8-9(7-10(14)13(17)18)19-12(16)6-4-2/h9-10H,3-8H2,1-2H3,(H,17,18)/t9-,10+/m1/s1 |
InChIキー |
XRFHWHZZTBJRTA-ZJUUUORDSA-N |
異性体SMILES |
CCCC(=O)N1C[C@@H](C[C@H]1C(=O)O)OC(=O)CCC |
正規SMILES |
CCCC(=O)N1CC(CC1C(=O)O)OC(=O)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


